Product packaging for Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate(Cat. No.:CAS No. 1227955-04-5)

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate

Cat. No.: B1444990
CAS No.: 1227955-04-5
M. Wt: 217.22 g/mol
InChI Key: VWLBZCZDBBOVCL-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzoate ester core linked to a 1H-pyrazole ring, further substituted with an amino group. This structure is part of a class of heteroaromatic molecules that have been identified as promising scaffolds for the development of potent and selective inhibitors for metalloproteases, such as the meprin α and β enzymes . Research indicates that derivatives based on the 3,5-diphenylpyrazole structure can achieve high inhibitory activity, making them valuable chemical probes for elucidating the role of these proteases in diseases like cancer, fibrosis, and Alzheimer's . The presence of the amino group on the benzoate ring is a key handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and selectivity against specific enzyme isoforms . This compound is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B1444990 Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate CAS No. 1227955-04-5

Properties

IUPAC Name

methyl 3-amino-4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLBZCZDBBOVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of Activated Halobenzoates

  • Starting from methyl 3-nitro-4-fluorobenzoate, the activated fluorine can be displaced by the exocyclic amino group of a pyrazole derivative under heating conditions.
  • This reaction leads to the formation of methyl 3-nitro-4-(1H-pyrazol-1-yl)benzoate derivatives, which are subsequently reduced to the amino compound.
  • The reaction typically requires elevated temperatures (e.g., reflux conditions) to promote displacement, as the fluorine is activated by the electron-withdrawing nitro group at the meta position.

Research Insight:
Kundu et al. (2008) reported the synthesis of 4-pyrazolylamino-3-nitrobenzoate derivatives via nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzoate esters by pyrazole amines, with high isolated yields after reduction of the nitro group to amino functionality.

Palladium-Catalyzed Coupling Reactions (Buchwald-Hartwig or Suzuki-type)

  • The pyrazole ring can be introduced via palladium-catalyzed coupling reactions starting from methyl 3-amino-4-halobenzoate or methyl 3-nitro-4-halobenzoate.
  • Typical catalysts include palladium acetate with phosphine ligands, and bases such as potassium carbonate in polar aprotic solvents (e.g., acetone or DMF).
  • The reaction conditions are optimized for temperature (usually 65–80 °C) and reaction time (several hours) to maximize yield and purity.

Industrial Relevance:
Such coupling methods are scalable and used in industrial settings for preparing pyrazolyl-substituted benzoates, facilitating the synthesis of this compound as a key intermediate.

Reduction of Nitro to Amino Group

  • The nitro-substituted intermediates are reduced to the corresponding amines using catalytic hydrogenation (Pd/C with H2) or chemical reduction (e.g., Fe/HCl).
  • Reaction conditions typically involve stirring under hydrogen atmosphere at mild temperatures (25–60 °C) for several hours.
  • The choice of reducing agent and solvent (e.g., THF) influences the reaction time and yield.

Example from Related Pyrazole Chemistry:
In the preparation of ruxolitinib intermediates, Pd/C hydrogenation effectively reduces nitro-pyrazolyl compounds to amino derivatives, with reaction times ranging from 4 to 20 hours under 1–20 bar H2 pressure.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Notes & Yield
1 Nucleophilic aromatic substitution Methyl 3-nitro-4-fluorobenzoate + pyrazole amine, reflux High yield of nitro-pyrazolyl intermediate
2 Palladium-catalyzed coupling Pd(OAc)2, triphenylphosphine, K2CO3, acetone, 65–80 °C, 6–12 h Efficient coupling to introduce pyrazole
3 Nitro reduction Pd/C, H2, THF, 25–60 °C, 4–20 h Quantitative conversion to amino derivative

Research Findings and Optimization Notes

  • Temperature control is critical in the nucleophilic substitution to favor displacement of fluorine over side reactions.
  • Catalyst loading and ligand choice in palladium-catalyzed couplings significantly affect the reaction rate and selectivity.
  • Reduction step benefits from mild conditions to prevent over-reduction or decomposition of sensitive pyrazole moiety.
  • Purification is typically achieved via crystallization or column chromatography, ensuring high purity for subsequent applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Outcome
Nucleophilic Aromatic Substitution Methyl 3-nitro-4-fluorobenzoate Pyrazole amine, heat Reflux, several hours Nitro-pyrazolyl intermediate
Palladium-Catalyzed Coupling Methyl 3-amino-4-halobenzoate or nitro derivative Pd(OAc)2, PPh3, K2CO3, acetone 65–80 °C, 6–12 h Pyrazolyl-substituted benzoate
Catalytic Hydrogenation Nitro-pyrazolyl benzoate Pd/C, H2, THF 25–60 °C, 4–20 h This compound

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Reaction Conditions Products Key Observations
1M NaOH in MeOH, reflux, 4–6 h 3-Amino-4-(1H-pyrazol-1-yl)benzoic acidComplete conversion with >90% yield
HCl (conc.), H2O, 80°C, 3 hCarboxylic acid derivativeRequires extended reaction time

The hydrolyzed acid serves as a precursor for amidation or coupling reactions (see Section 4) .

Reactions of the Amino Group

The aromatic amine at position 3 participates in acylation, diazotization, and cyclization reactions.

Acylation

The amino group reacts with acylating agents to form amides:

  • Reagents : Acetic anhydride, acetyl chloride, or Boc anhydride .

  • Conditions : Pyridine/DMF, room temperature, 12 h .

  • Product : N-Acetyl or N-Boc derivatives (e.g., Methyl 3-acetamido-4-(1H-pyrazol-1-yl)benzoate) .

Diazotization and Coupling

Under nitrous acid (HNO2), the amine forms a diazonium salt, enabling coupling with electron-rich aromatics (e.g., phenols):

  • Conditions : NaNO2, HCl (0–5°C), followed by β-naphthol .

  • Product : Azo dyes with extended conjugation .

Substitution at the Pyrazole Ring

The pyrazole’s N–H bond is susceptible to alkylation or arylation.

Reaction Reagents/Conditions Product
AlkylationCH3I, K2CO3, DMF, 60°CN-Methylpyrazole derivative
Suzuki CouplingArylboronic acid, Pd(PPh3)4, K2CO3Biaryl-substituted benzoate

Alkylation enhances lipophilicity, impacting biological activity.

Cyclization Reactions

The amine and ester groups facilitate heterocycle formation.

Pyrazolo-Pyridine Formation

  • Reagents : 1,3-Dicarbonyl compounds (e.g., acetylacetone), AcOH, reflux .

  • Product : Fused pyrazolo[3,4-b]pyridine systems .

Oxidation

  • Target : Pyrazole ring or amine group.

  • Reagents : KMnO4 (acidic) oxidizes the pyrazole to carboxylic acids.

Reduction

  • Nitro Reduction : If present, nitro groups reduce to amines (e.g., Raney Ni, hydrazine hydrate) .

  • Ester Reduction : LiAlH4 reduces the ester to a benzyl alcohol.

Amidation and Coupling

The hydrolyzed carboxylic acid undergoes amidation:

  • Reagents : EDC/HOBt, amines (e.g., 4-bromobenzylamine) .

  • Conditions : DMF, rt, 24 h .

  • Product : Bioactive amides (e.g., antibiotic adjuvants) .

Table 2: Cyclization Conditions and Outcomes

Substrate Conditions Product Yield
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoateTrimethyl orthoformate, reflux Benzimidazole derivative90%
Hydrolyzed acid + acetylacetoneAcOH, MW irradiation Pyrazolo[3,4-b]pyridine75%

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction reactions.

Biology

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ metabolism. This interaction suggests that it may influence cellular energy balance and metabolic pathways.

Medicine

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant inhibition of cell proliferation in RKO and PC-3 cell lines, with IC50 values lower than many established chemotherapeutics.
  • Antimicrobial Effects : Research indicates that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic adjuvant.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, offering therapeutic benefits for inflammatory diseases.

Industry

  • Dyes and Agrochemicals : this compound finds applications in the synthesis of dyes and agrochemicals due to its reactive functional groups.

Case Studies

Study Focus Findings
Cancer Cell Lines Demonstrated significant cytotoxicity against RKO and PC-3 cell lines; potential for cancer therapy.
Bacterial Inhibition Effective against antibiotic-resistant strains; reduced bacterial load in infected tissues during trials.
Inflammatory Response Inhibited pro-inflammatory cytokines in animal models; potential application in treating inflammatory disorders.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in its antileishmanial activity, it binds to the active site of the enzyme Leishmania major pteridine reductase 1 (LmPTR1), inhibiting its function and leading to the death of the parasite . The pyrazole ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate with its analogs, focusing on substituent effects, hydrogen bonding, and physicochemical properties.

Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8)

  • Structural Difference : Replaces the pyrazole with a 1,2,4-triazole ring, introducing a third nitrogen atom at the 4-position.
  • Reactivity : The additional nitrogen may alter coordination behavior in metal-organic frameworks (MOFs) or modulate biological target selectivity.

Methyl 3-nitro-4-(1H-pyrazol-1-yl)benzoate

  • Structural Difference: Substitutes the amino group (-NH₂) with a nitro (-NO₂) group.
  • Physicochemical Impact : Lower basicity and higher thermal stability due to nitro’s electron-withdrawing nature.

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate

  • Structural Difference : Replaces pyrazole with pyrrolidine (a saturated five-membered amine ring) and uses an ethyl ester.
  • Conformational Flexibility : Pyrrolidine’s saturated structure reduces planarity, likely diminishing π-stacking interactions critical for crystallization .

General Trends in Substituent Effects

Compound Substituent at 4-Position Substituent at 3-Position Key Properties
Target Compound 1H-pyrazol-1-yl Amino (-NH₂) Moderate H-bonding, balanced reactivity
Triazole Analog (CAS 167626-50-8) 1H-1,2,4-triazol-1-yl Amino (-NH₂) Enhanced H-bonding, metal coordination potential
Nitro-Substituted Analog 1H-pyrazol-1-yl Nitro (-NO₂) Reduced basicity, higher thermal stability
Ethyl Ester Analog 1H-pyrazol-1-yl Amino (-NH₂) Increased lipophilicity, altered crystallization behavior

Hydrogen Bonding and Crystallographic Behavior

The pyrazole and amino groups in this compound facilitate diverse hydrogen-bonding motifs. Pyrazole’s dual nitrogen atoms can act as both donors (N-H) and acceptors, forming supramolecular networks. In contrast, the triazole analog’s additional nitrogen atom (Section 2.1) may enable more complex graph sets (e.g., R₂²(8) motifs), as described in Etter’s rules for molecular crystals . Such differences influence melting points, solubility, and crystallinity, which are critical for pharmaceutical formulation.

Biological Activity

Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in various diseases.

Target Enzymes and Pathways
this compound interacts with several enzymes and proteins, notably nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ salvage pathway. This interaction suggests that the compound may influence cellular metabolism and energy homeostasis.

Biochemical Properties
The compound is known to form pyrazolium ions, which can participate in various biochemical reactions. Pyrazole derivatives typically exhibit a broad range of biological activities, including enzyme inhibition and modulation of cell signaling pathways .

Biological Activities

Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival .

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that pyrazole derivatives exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting potential applications as antibiotic adjuvants .

Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound may have anti-inflammatory effects. Pyrazole compounds are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Inhibition of NAMPT
    A study highlighted the interaction between this compound and NAMPT, leading to altered NAD+ levels in cancer cells. This inhibition resulted in reduced cell viability and increased apoptosis, suggesting a mechanism for its anticancer effects.
  • Antimicrobial Activity Evaluation
    A series of experiments assessed the antibacterial activity of pyrazole derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Data Tables

Activity Type Biological Effect Reference
AnticancerInhibition of cancer cell proliferation
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reacting 3-methylbenzylamine with ethyl acetoacetate to form an intermediate.

Cyclization : Treating the intermediate with hydrazine hydrate to generate the pyrazole ring.

Esterification : Introducing the methyl ester group via reaction with methanol under acidic or basic catalysis.
Critical conditions include temperature control during cyclization (60–80°C) and stoichiometric precision in esterification to avoid side products like over-alkylated derivatives .
Key Reagents : Hydrazine hydrate (cyclization), methyl chloride (esterification).

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolves crystal structure parameters (e.g., bond angles, dihedral angles between aromatic rings). For example, pyrazole-phenyl dihedral angles (~76°) are critical for understanding π-π stacking interactions .
  • NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., pyrazole N1 vs. N2 linkage) via distinct proton shifts (e.g., NH2 at δ 5.8–6.2 ppm) .
  • LC-MS : Validates purity and molecular ion peaks (e.g., [M+H]+ at m/z 245) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition : The pyrazole ring acts as a hydrogen-bond acceptor, targeting kinases (e.g., EGFR) or proteases.
  • Structure-Activity Relationship (SAR) Studies : Modifying the methyl benzoate group alters lipophilicity, impacting cellular permeability .
  • Anticancer Probes : Derivatives show apoptosis induction in A549 lung cancer cells via caspase-3 activation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-Response Repetition : Replicate assays (e.g., MTT, flow cytometry) under standardized conditions to rule out false positives/negatives.
  • Target-Specific Assays : Use kinase profiling panels to confirm selectivity (e.g., off-target effects in pyrazole derivatives) .
  • Structural Analysis : Compare XRD data of active vs. inactive analogs to identify conformational requirements for activity .

Q. What strategies optimize the yield of this compound during scale-up synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki couplings to improve coupling efficiency (e.g., 4-bromo precursor reactions).
  • Purification Protocols : Use preparative HPLC with C18 columns to isolate the product from regioisomeric byproducts (e.g., N1 vs. N2 pyrazole linkage) .
  • Solvent Optimization : Replace dichloroethane with DMF to enhance solubility during cyclization, reducing reaction time .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR tyrosine kinase). Key parameters: Pyrazole ring orientation and hydrogen bonding with Lys721 .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitution reactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. What experimental approaches validate the compound’s role in material science applications (e.g., luminescence)?

  • Methodological Answer :
  • Luminescence Spectroscopy : Measure emission spectra (λex = 350 nm) to assess π-conjugation effects from the benzoate group.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) influencing solid-state photophysical properties .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) for OLED or sensor applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate
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Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate

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